molecular formula C15H14N2O B1529639 4-(Benzyloxy)-3-methyl-1H-indazole CAS No. 1056265-33-8

4-(Benzyloxy)-3-methyl-1H-indazole

Cat. No. B1529639
M. Wt: 238.28 g/mol
InChI Key: KZKVKULJRGKFCD-UHFFFAOYSA-N
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Description

Indazoles are a class of organic compounds that contain a phenyl group fused to a pyrazole ring . The benzyloxy group is a common functional group in organic chemistry, composed of a benzene ring attached to an oxygen atom, which is in turn attached to another group .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of amines with carbonyl compounds . For example, 4-(benzyloxy)-2-hydroxybenzaldehyde can be synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reduction processes . For example, 4-benzyloxy-3-chloronitrobenzene can be reduced to 4-benzyloxy-3-chloroaniline using stannous chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined using traditional methods, and the solubility can be determined in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

A New Synthesis Route for 4-(Benzyloxy)-1H-Indazole highlights a five-step reaction process with a total yield of 76.3%. This synthesis is characterized by its ease of handling and high yield, suggesting its feasibility for large-scale production (Tang Yan-feng, 2012).

Biological Activity and Applications

Antiproliferative Evaluation of 1H-Benzo[f]indazole-4,9-dione derivatives, when conjugated with C-protected amino acids, shows significant activity against certain cancer cell lines. This suggests that derivatives of 4-(Benzyloxy)-3-methyl-1H-indazole could be promising for developing new anticancer agents (A. Molinari et al., 2015).

Antimicrobial Activity has been observed in novel benzoxazole derivatives, indicating the potential of 4-(Benzyloxy)-3-methyl-1H-indazole as a backbone for antimicrobial agents. These compounds showed broad-spectrum activity against various microorganisms (T. Ertan-Bolelli et al., 2016).

Advanced Materials and Sensing Applications

Fluorescent Probes for sensing pH and metal cations have been developed using benzoxazole and benzothiazole analogues. This indicates the versatility of 4-(Benzyloxy)-3-methyl-1H-indazole structures in creating sensitive and selective sensors for environmental and biological applications (K. Tanaka et al., 2001).

Safety And Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They often include information on the compound’s flammability, toxicity, and potential health effects .

Future Directions

Research on similar compounds often focuses on their potential therapeutic applications. For example, benzimidazole derivatives have been studied for their potential as anticancer agents . Additionally, the synthesis of new liquid-crystalline compounds based on similar structures has been explored .

properties

IUPAC Name

3-methyl-4-phenylmethoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-15-13(17-16-11)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKVKULJRGKFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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